molecular formula C29H38F3N7O B4295599 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B4295599
M. Wt: 557.7 g/mol
InChI Key: GRTFDVHDBQLUHL-UHFFFAOYSA-N
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Description

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including adamantyl, piperazinyl, piperidinyl, and trifluoromethoxyphenyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:

    Formation of the Adamantyl-Piperazine Intermediate: This step involves the reaction of 1-adamantylamine with piperazine under controlled conditions to form the adamantyl-piperazine intermediate.

    Synthesis of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines, such as piperidine and trifluoromethoxyaniline, under basic conditions.

    Coupling Reactions: The final step involves coupling the adamantyl-piperazine intermediate with the triazine core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may bind to G-protein-coupled receptors (GPCRs) or ion channels, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a fluorophenyl group instead of the adamantyl group.

    1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines: Compounds with similar piperazinyl and triazinyl structures but different substituents.

Uniqueness

The uniqueness of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the adamantyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(1-adamantyl)piperazin-1-yl]-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38F3N7O/c30-29(31,32)40-24-6-4-23(5-7-24)33-25-34-26(37-8-2-1-3-9-37)36-27(35-25)38-10-12-39(13-11-38)28-17-20-14-21(18-28)16-22(15-20)19-28/h4-7,20-22H,1-3,8-19H2,(H,33,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTFDVHDBQLUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
Reactant of Route 4
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE

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